7-[[4-[4-(4-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
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Overview
Description
The compound appears to contain a piperazine moiety, which is a common feature in many pharmaceutical drugs . Piperazine derivatives show a wide range of biological and pharmaceutical activity . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Scientific Research Applications
Antimicrobial Activities
Research has shown that derivatives structurally related to the compound have been synthesized and evaluated for their antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, demonstrating that some compounds possessed good or moderate activities against tested microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Similarly, Patel, Patel, and Patel (2010) developed new quinazolin-4(3H)-ones incorporating sulfonamido-4-thiazolidinone and assessed their antibacterial and antifungal activities, finding pronounced antifungal activity against C. albicans (Patel, Patel, & Patel, 2010).
Anticancer Activities
Noolvi and Patel (2013) explored the anticancer activity of 2,3,7-trisubstituted Quinazoline derivatives, highlighting one compound's remarkable activity against the CNS SNB-75 cancer cell line. This study also underlined the potential of quinazoline derivatives in inhibiting EGFR-tyrosine kinase as antitumor agents (Noolvi & Patel, 2013). Additionally, Li et al. (2020) synthesized quinazoline derivatives containing piperazine moieties and demonstrated potent antiproliferative activities against various cancer cell lines, highlighting the significance of structural modifications in enhancing biological activity (Li, Chen, Hu, Zhu, Liu, Fu, Wang, & Ouyang, 2020).
Pharmaceutical Intermediates
The compound's structure suggests potential utility as an intermediate in pharmaceutical synthesis. For example, Ramesh, Reddy, and Reddy (2006) described an improved process for synthesizing an important intermediate in the preparation of the anti-hypertensive agent Doxazosin, illustrating the role of similar compounds in drug development (Ramesh, Reddy, & Reddy, 2006).
Mechanism of Action
Properties
CAS No. |
688056-01-1 |
---|---|
Molecular Formula |
C27H23ClN4O4S |
Molecular Weight |
535.02 |
IUPAC Name |
7-[[4-[4-(4-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C27H23ClN4O4S/c28-19-5-7-20(8-6-19)30-9-11-31(12-10-30)25(33)18-3-1-17(2-4-18)15-32-26(34)21-13-23-24(36-16-35-23)14-22(21)29-27(32)37/h1-8,13-14H,9-12,15-16H2,(H,29,37) |
InChI Key |
BXAPMXSZHBVKLU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5NC4=S)OCO6 |
solubility |
not available |
Origin of Product |
United States |
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